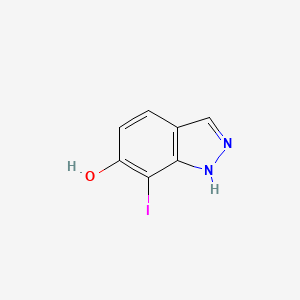

7-Iodo-1H-indazol-6-ol

Description

Overview of Indazole Heterocycles in Synthetic Chemistry and Bioactive Compound Design

Indazoles are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure where a pyrazole (B372694) ring is fused to a benzene (B151609) ring. nih.gov This scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.govaustinpublishinggroup.com While indazole derivatives are not commonly found in nature, their synthetic analogues have demonstrated a wide array of pharmacological activities, making them highly significant in medicinal chemistry. austinpublishinggroup.comcornell.edu

The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with a broad spectrum of biological effects, including anti-inflammatory, antitumor, and anti-HIV activities. nih.gov This has established the indazole framework as a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. Consequently, numerous synthetic methods have been developed to construct and functionalize these heterocycles to explore their therapeutic potential. cornell.eduigi-global.com

The Distinctive Role of Halogenation in Indazole Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, plays a pivotal role in synthetic organic chemistry. In the context of indazoles, halogenation is a key strategy for creating versatile intermediates for further chemical modifications. chim.itrsc.org The introduction of halogens, such as iodine or bromine, can significantly alter the electronic properties and reactivity of the indazole ring. rsc.orgnih.gov

Specifically, halogenated indazoles serve as crucial precursors for a variety of metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The presence of an iodine atom, as in 7-Iodo-1H-indazol-6-ol, is particularly advantageous due to the C-I bond's reactivity, making it an excellent leaving group in these transformations. researchgate.net This strategic placement of an iodine atom allows for regioselective functionalization, providing a pathway to novel and diverse indazole derivatives. researchgate.netresearchgate.net

Research Trajectories and Academic Focus on this compound

The compound this compound has emerged as a valuable building block in chemical research, primarily due to the synthetic handles provided by its iodo and hydroxyl groups. The iodine at the 7-position facilitates cross-coupling reactions, while the hydroxyl group at the 6-position can be a site for further derivatization or can influence the molecule's interaction with biological targets.

Research has demonstrated the utility of 7-iodo-1H-indazole derivatives in the synthesis of potent enzyme inhibitors. For instance, the iodinated indazole core can be a key component in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. acs.org Dysregulation of these kinases is implicated in diseases like cancer. acs.org The ability to functionalize the 7-position of the indazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of these inhibitors.

For example, the synthesis of 7-substituted-1H-indazoles often begins with a precursor like 7-nitro-1H-indazole, which can then be converted to the corresponding 7-aminoindazole. researchgate.net A subsequent Sandmeyer reaction can introduce the iodo group at the 7-position. researchgate.net This 7-iodo-1H-indazole can then be further modified. The synthesis of this compound specifically provides a scaffold that can be elaborated into more complex molecules targeting specific biological pathways.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1190314-62-5 bldpharm.com | C₇H₅IN₂O evitachem.com | 260.03 |

| 3-Iodo-7-methyl-1H-indazole | 847906-27-8 chemsrc.com | C₈H₇IN₂ chemsrc.com | 258.06 chemsrc.com |

| 7-Iodo-1H-indazole | Not Available | C₇H₅IN₂ | 244.03 |

| 3-Bromo-7-iodo-1H-indazole | Not Available | C₇H₄BrIN₂ | 322.93 |

The research into this compound and its derivatives is a testament to the ongoing importance of heterocyclic chemistry in the quest for new therapeutic agents and novel materials. The strategic combination of the indazole scaffold with a reactive iodine atom provides a powerful platform for innovation in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGYUIWCUJGUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696669 | |

| Record name | 7-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190314-62-5 | |

| Record name | 7-Iodo-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Iodo 1h Indazol 6 Ol and Its Derivatives

Strategies for Indazole Core Construction Precursors to 7-Iodo-1H-indazol-6-ol

Cyclization Reactions in Indazole Synthesis

A common and effective method for constructing the indazole core involves the cyclization of appropriately substituted benzene (B151609) derivatives. For the synthesis of a 6-hydroxy-7-substituted indazole, a potential starting material is a substituted 2-methylaniline. A plausible synthetic route to a key precursor, 7-amino-1H-indazol-6-ol, could commence from 2-methyl-3-nitro-4-aminophenol. The synthesis of this precursor would involve the nitration of a suitable cresol (B1669610) derivative, followed by amination and reduction.

Once the substituted aniline (B41778) is obtained, the indazole ring can be formed through diazotization followed by an intramolecular cyclization. For instance, the diazotization of a 2-alkyl-6-nitroaniline derivative can lead to the formation of a 7-nitro-1H-indazole. Subsequent reduction of the nitro group at the 7-position furnishes the corresponding 7-amino-1H-indazole, a crucial intermediate for the introduction of the iodo group. A notable example is the synthesis of 7-nitro-1H-indazole from 6-nitro-o-toluidine via diazotization in acetic acid, which proceeds in high yield. researchgate.net This 7-nitro-1H-indazole can then be reduced to 7-amino-1H-indazole. researchgate.net

Another versatile approach is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles from o-nitrobenzylamines in the presence of a base. acs.orgnih.govnih.govnih.gov These 2H-indazoles can potentially be isomerized to the more stable 1H-indazoles. This method offers a pathway to variously substituted indazoles depending on the starting materials.

The following table summarizes key cyclization strategies for forming the indazole core:

| Starting Material Precursor | Key Reaction | Intermediate/Product | Reference(s) |

| 6-Nitro-o-toluidine | Diazotization | 7-Nitro-1H-indazole | researchgate.net |

| o-Nitrobenzylamine derivatives | Davis-Beirut Reaction | 2H-Indazoles | acs.orgnih.govnih.govnih.gov |

| Substituted 2-hydrazinyl-3-nitrobenzonitriles | Intramolecular Cyclization | Substituted Indazoles |

Modifications of Existing Indazole Scaffolds

Alternatively, the desired substitution pattern can be achieved by modifying a pre-existing indazole ring. For instance, if 1H-indazol-6-ol is available, direct functionalization at the 7-position would be the most straightforward approach. However, electrophilic substitution reactions on the indazole ring often show a preference for the 3- and 5-positions, making regioselective functionalization at the 7-position challenging without directing groups.

Regioselective Iodination Techniques for this compound

The introduction of the iodine atom at the C7 position of the 1H-indazol-6-ol core requires precise regiochemical control. This can be accomplished through either direct iodination of the pre-formed indazole or, more commonly, through an indirect route involving a diazotization-iodination sequence.

Direct Iodination Approaches

Direct iodination of 1H-indazol-6-ol would be the most atom-economical method. However, achieving regioselectivity for the 7-position is a significant hurdle. Electrophilic iodinating agents typically favor other positions on the indazole ring. Research into directing groups or specific reaction conditions that could favor C7 iodination on a 6-hydroxyindazole scaffold is an area of ongoing interest.

Indirect Iodination via Diazotization-Iodination Pathways

A more reliable and widely employed method for the regioselective introduction of iodine is the diazotization of an amino group, followed by a Sandmeyer-type reaction. This indirect pathway offers excellent control over the position of iodination.

The synthesis of 7-iodo-1H-indazole has been successfully achieved through this methodology. researchgate.net The key steps involve:

Synthesis of 7-Nitro-1H-indazole: This is typically achieved by the cyclization of a corresponding substituted aniline, such as 6-nitro-o-toluidine. researchgate.net

Reduction to 7-Amino-1H-indazole: The nitro group at the 7-position is then reduced to an amino group, commonly through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. researchgate.net

Diazotization and Iodination: The resulting 7-amino-1H-indazole is then subjected to diazotization using sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures to form a diazonium salt. This intermediate is then treated with a source of iodide, such as potassium iodide (KI), to yield 7-iodo-1H-indazole. researchgate.net

To synthesize the target molecule, this compound, this strategy would ideally start from a precursor that already contains the 6-hydroxyl group or a protected form. A plausible precursor would be 7-amino-1H-indazol-6-ol. The diazotization of this compound followed by treatment with potassium iodide would directly yield the desired product.

The following table outlines the key reagents and conditions for the diazotization-iodination pathway:

| Starting Material | Reagents | Conditions | Product | Reference(s) |

| 7-Amino-1H-indazole | 1. NaNO₂, HCl, H₂SO₄2. KI | 0 °C | 7-Iodo-1H-indazole | researchgate.net |

| Aromatic Amines | NaNO₂, p-TsOH, KI | Room Temperature | Aromatic Iodides | organic-chemistry.org |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The iodine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The hydroxyl group at the 6-position also offers a handle for further functionalization, such as the formation of ethers and esters.

Common cross-coupling reactions that can be employed on the 7-iodoindazole core include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties. researchgate.netresearchgate.net

Heck Coupling: Reaction with alkenes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

For example, 3-iodoindazoles have been shown to undergo Sonogashira coupling with various terminal alkynes, demonstrating the utility of the iodo-indazole moiety in constructing more elaborate structures. researchgate.net Similar reactivity is expected at the 7-position.

The hydroxyl group at the 6-position can be readily converted into various ether and ester derivatives using standard synthetic protocols. For instance, reaction with alkyl halides in the presence of a base will yield the corresponding ethers, while reaction with acyl chlorides or anhydrides will produce esters.

The following table provides examples of functionalization reactions applicable to the this compound scaffold:

| Reaction Type | Reagents | Functional Group Introduced |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Vinyl (R) |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl (R-C≡C-) |

| Etherification | R-X, base | Ether (-OR) |

| Esterification | R-COCl or (RCO)₂O, base | Ester (-OCOR) |

Introduction of Substituents at Nitrogen Positions

The indazole ring system exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. nih.gov The presence of a proton on either nitrogen atom allows for the introduction of a variety of substituents, primarily through alkylation and arylation reactions. The regioselectivity of these reactions (substitution at N1 vs. N2) is a key consideration and can be influenced by the nature of the substrate, the reagents used, and the reaction conditions. For this compound, the electronic effects of the iodo and hydroxyl groups, as well as potential steric hindrance, would play a role in directing the substitution.

While specific studies on the N-substitution of this compound are not extensively detailed, the principles can be derived from methodologies applied to related indazole scaffolds. Generally, N-alkylation is achieved using an alkyl halide in the presence of a base. The choice of base and solvent system is crucial for controlling the ratio of N1 to N2 isomers. For instance, strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) often favor the formation of the more stable N1-substituted product. In contrast, different conditions might favor the N2 isomer.

Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions involve coupling the indazole with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

The table below summarizes typical conditions for N-alkylation on the indazole core, which are expected to be applicable to this compound, potentially requiring protection of the C6-hydroxyl group depending on the reaction conditions.

| Reaction Type | Reagent | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, Cs₂CO₃, or NaH | DMF, Acetonitrile | Mixture of N1 and N2 alkylated products; N1 is often major. |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (e.g., Ph-Br) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | N1 and N2 arylated products. |

| Michael Addition | α,β-Unsaturated Ester/Nitrile | DBU, Et₃N | THF, CH₂Cl₂ | Predominantly N1-substituted products. |

Introduction of Substituents at Carbon Positions

The carbon skeleton of this compound offers multiple avenues for substitution. The most prominent handle for functionalization is the iodine atom at the C7 position, which is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C7 position is of particular interest as modifications at this site can significantly influence the biological activity of the resulting compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at C7:

The C7-iodo group enables efficient participation in Suzuki-Miyaura, Sonogashira, Heck, and cyanation reactions, allowing for the introduction of aryl, alkynyl, vinyl, and cyano groups, respectively. researchgate.netthieme-connect.de These transformations typically utilize a palladium catalyst [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂], often in combination with a ligand and a base, to facilitate the catalytic cycle. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the C7-iodoindazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, introducing an aryl or vinyl substituent. Studies on 7-bromo-1H-indazoles have shown successful Suzuki reactions with various boronic acids, providing new C7-arylated indazoles in good yields. nih.gov

Sonogashira Coupling: This reaction introduces an alkynyl group at the C7 position by coupling the iodoindazole with a terminal alkyne. It typically requires a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). researchgate.net This method has been successfully used to prepare 7-ethynyl-1H-indazole from 7-iodo-1H-indazole. researchgate.net

Cyanation: The iodo group can be displaced by a cyanide nucleophile, commonly using zinc cyanide [Zn(CN)₂] or potassium cyanide (KCN) with a palladium catalyst, to yield a 7-cyanoindazole derivative. This transformation has been demonstrated on the related 7-OTf-1H-indazole scaffold. researchgate.net

The table below presents examples of palladium-catalyzed reactions performed on 7-iodo-1H-indazole, which serve as a direct model for the functionalization of this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 7-((Trimethylsilyl)ethynyl)-1H-indazole | 95% | researchgate.net |

| Suzuki-Miyaura | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃ | Dioxane/H₂O | 7-(4-Methoxyphenyl)-1H-indazole | 85% | nih.gov |

| Cyanation | Zn(CN)₂ | Pd₂(dba)₃, dppf, Zn | DMA | 7-Cyano-1H-indazole | 96% | researchgate.net |

Beyond C7, other carbon positions like C3 can also be functionalized, although this is often more challenging on an unsubstituted indazole. Direct C-H activation/arylation at the C3 position has been reported for 1H-indazoles, typically requiring specific directing groups or harsher conditions. researchgate.net Furthermore, regioselective bromination at other positions, followed by cross-coupling, can provide access to a wider array of polysubstituted indazole derivatives. researchgate.net

Chemical Reactivity and Derivatization Pathways of 7 Iodo 1h Indazol 6 Ol

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C-7 position of 7-Iodo-1H-indazol-6-ol is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the indazole core. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling for C-7 Functionalization

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.govyoutube.com This reaction is highly valuable for the C-7 functionalization of the indazole ring. While direct studies on this compound are not extensively detailed, the reactivity of similar 7-iodoindazoles serves as a strong precedent. For instance, the coupling of 7-bromo-4-substituted-1H-indazoles with various aryl boronic acids proceeds in moderate to good yields, demonstrating the viability of functionalizing the C-7 position. nih.gov

The general mechanism involves the oxidative addition of the iodoindazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the C-7 arylated product and regenerate the Pd(0) catalyst. mdpi.comrsc.org The presence of the unprotected N-H group in the indazole ring can sometimes inhibit the reaction, but optimized conditions and specific catalyst systems can overcome this challenge. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoindazoles

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 75% |

| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 94% |

Note: This table is illustrative of typical conditions for iodoindazoles and is based on findings from related structures. nih.govmdpi.comnih.gov

Sonogashira Coupling for Alkynylation at C-7

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental for introducing alkynyl moieties at the C-7 position of the indazole core. researchgate.netlibretexts.org The reaction typically involves a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base such as triethylamine. libretexts.org

The alkynylation of iodoindazoles is well-documented. For example, 3-iodoindazoles readily undergo Sonogashira coupling with various terminal alkynes to produce 3-alkynylindazoles. researchgate.net It is often noted that protection of the indazole N-1 position can be beneficial or even necessary to achieve high yields, preventing potential side reactions. researchgate.net This strategy allows for the synthesis of diverse arylalkynes and conjugated enynes. libretexts.org

Table 2: General Conditions for Sonogashira Coupling of Iodoarenes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Triethylamine (TEA) | THF or DMF |

| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (DIPA) | Toluene |

Note: This table represents common conditions for the Sonogashira coupling. organic-chemistry.orglibretexts.orgorganic-chemistry.org

Other Palladium-Mediated Coupling Reactions

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed transformations can be applied to iodoindazoles. The Heck reaction, for instance, couples the aryl iodide with an alkene to form a new C-C bond, providing a pathway to vinyl-substituted indazoles. google.com A Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) has been successfully demonstrated. google.com

Furthermore, cyanation reactions using reagents like zinc cyanide, catalyzed by a palladium complex, can be used to introduce a nitrile group at the C-7 position, as shown with related 7-OTf-1H-indazole scaffolds. researchgate.net These varied coupling reactions highlight the versatility of the C-7 iodo group as a synthetic handle for extensive molecular elaboration. nih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution, although the reactivity is influenced by the substituents present. chemicalbook.com Generally, indazoles undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com The position of these substitutions is directed by the electronic nature of the ring and existing substituents.

For this compound, the hydroxyl group is a strong activating, ortho-, para-directing group, while the iodine is a deactivating, ortho-, para-directing group. The fused benzene (B151609) ring's reactivity will be influenced by both. Electrophilic attack would likely be directed to the C-4 and C-5 positions. However, the N-H proton of the pyrazole (B372694) ring is acidic, and reactions with bases can lead to N-alkylation or N-acylation, which are common nucleophilic reactions at the nitrogen atom. organic-chemistry.org

In some cases, nucleophilic aromatic substitution (SNAr) can occur on the indazole ring, particularly if there are strong electron-withdrawing groups present. For example, in 4,6-dinitro-1H-indazole, the nitro group at the 4-position can be displaced by various nucleophiles. thieme-connect.de For this compound, such reactions are less likely without further modification.

Functional Group Interconversions on this compound

Reduction Reactions

The functional groups on this compound can be chemically transformed. A key reaction is the reduction of the iodo group. Catalytic hydrogenation, for example over Palladium on carbon (Pd/C), can be used to achieve deiodination, replacing the iodine atom with a hydrogen atom. This would convert this compound into 1H-indazol-6-ol. This method is also commonly used for the reduction of nitro groups to amino groups on the indazole scaffold, often a preliminary step before further functionalization. researchgate.netgoogle.com For instance, the reduction of a nitroindazole derivative to the corresponding amine can be accomplished using iron powder in the presence of ammonium (B1175870) chloride. google.com

Oxidation Reactions

In theory, the oxidation of this compound could lead to the corresponding indazole-6,7-dione. This transformation would likely require a strong oxidizing agent. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodo group on the same aromatic ring may influence the reactivity and the choice of oxidant.

It is important to note that the indazole ring itself can be sensitive to strong oxidizing conditions, which could lead to undesired side reactions or degradation of the molecule. Therefore, the selection of a suitable oxidizing agent and carefully controlled reaction conditions would be crucial to achieve the selective oxidation of the hydroxyl group. Further research is required to establish reliable protocols for the oxidation of this compound and to characterize the resulting products.

Transformations of the Hydroxyl Group at C-6

The hydroxyl group at the C-6 position of this compound is a versatile functional handle for a variety of chemical transformations, most notably the formation of ethers and esters. These derivatization pathways are critical for modifying the physicochemical properties of the molecule, which is a common strategy in medicinal chemistry to enhance attributes such as solubility, metabolic stability, and biological activity.

Etherification (O-Alkylation)

The synthesis of ether derivatives from this compound can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

A general reaction scheme for the O-alkylation of a 6-hydroxyindazole is as follows:

Step 1: Deprotonation. The 6-hydroxyindazole is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.

Step 2: Nucleophilic Substitution. The resulting alkoxide is then reacted with an alkylating agent (e.g., an alkyl bromide or iodide) to form the desired ether derivative.

The regioselectivity of alkylation (N-alkylation vs. O-alkylation) can be a challenge in indazole chemistry. However, careful selection of reaction conditions can favor O-alkylation. For instance, using a polar aprotic solvent and a strong base often promotes the formation of the desired O-alkylated product.

Below is a table summarizing representative O-alkylation reactions on the 6-hydroxyindazole scaffold, which are expected to be applicable to this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 6-Hydroxy-1H-indazole | Methyl iodide | NaH | THF | 6-Methoxy-1H-indazole | Not Reported |

| 6-Hydroxy-1H-indazole | Ethyl bromide | K2CO3 | DMF | 6-Ethoxy-1H-indazole | Not Reported |

| 6-Hydroxy-1H-indazole | Benzyl chloride | NaH | THF | 6-(Benzyloxy)-1H-indazole | Not Reported |

Esterification (O-Acylation)

The hydroxyl group of this compound can also be converted into an ester through O-acylation. This transformation is typically achieved by reacting the 6-hydroxyindazole with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct.

Commonly used bases for this reaction include pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF).

Chemoselective O-acylation can be achieved under acidic conditions, where the indazole nitrogen is protonated, thereby reducing its nucleophilicity and favoring acylation at the hydroxyl group nih.gov.

The following table provides examples of O-acylation reactions on hydroxy-functionalized compounds, illustrating the general conditions that could be adapted for this compound.

| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |

| 6-Hydroxy-1H-indazole | Acetic anhydride | Pyridine | DCM | 6-Acetoxy-1H-indazole | Not Reported |

| 6-Hydroxy-1H-indazole | Benzoyl chloride | Triethylamine | THF | 6-(Benzoyloxy)-1H-indazole | Not Reported |

| 6-Hydroxy-1H-indazole | Pivaloyl chloride | DMAP | DCM | 6-(Pivaloyloxy)-1H-indazole | Not Reported |

These derivatization pathways highlight the synthetic utility of the C-6 hydroxyl group in this compound, enabling the generation of a diverse range of analogues for further scientific investigation.

Spectroscopic and Computational Approaches for Structural Elucidation of 7 Iodo 1h Indazol 6 Ol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

For a compound such as 7-Iodo-1H-indazol-6-ol, NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D techniques like HSQC and HMBC, would be crucial for confirming its chemical structure. These methods would allow for the precise assignment of hydrogen and carbon atoms within the indazole ring system, confirming the positions of the iodo and hydroxyl substituents. However, no published NMR spectral data for this compound could be located.

Mass Spectrometry Techniques for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of this compound (C₇H₅IN₂O). This technique provides a highly accurate mass measurement, which can definitively establish the elemental composition. Analysis of the fragmentation pattern could also offer insights into the molecule's structure. Despite the importance of this technique, specific mass spectrometry data for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, involving the hydroxyl and indazole nitrogen atoms. A search of crystallographic databases yielded no entries for this compound, indicating that its crystal structure has not been publicly reported.

Theoretical Studies and Computational Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomerism

DFT calculations would be employed to investigate the electronic properties, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. A key aspect for indazoles is tautomerism (1H vs. 2H); DFT calculations could predict the relative stability of the possible tautomers of this compound. No specific computational studies focusing on the electronic structure or tautomerism of this compound have been published.

Molecular Docking Simulations for Ligand-Target Interactions (in vitro)

Given the prevalence of the indazole scaffold in medicinal chemistry, molecular docking simulations could predict the binding affinity and interaction patterns of this compound with various biological targets, such as protein kinases. Such in silico studies are vital for rational drug design. However, no molecular docking studies featuring this specific compound as a ligand were found in the reviewed literature.

Pharmacophore Modeling for Scaffold Design

Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. The this compound scaffold could be used to develop or screen against pharmacophore models for various therapeutic targets. There is currently no literature available describing the use of this specific compound in pharmacophore modeling studies.

7 Iodo 1h Indazol 6 Ol As a Privileged Scaffold in Advanced Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the iodo and hydroxyl groups on the indazole ring of 7-Iodo-1H-indazol-6-ol makes it a highly versatile synthetic intermediate. The iodine atom, in particular, serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the introduction of a wide range of substituents at the 7-position, leading to the creation of diverse and complex molecular architectures.

For instance, the iodine at the C7 position can be readily displaced or used in coupling reactions to append other functional groups, significantly expanding the molecular diversity achievable from this starting scaffold. This functionalization is crucial in the synthesis of targeted therapeutic agents. A notable example is the synthesis of Axitinib, a potent tyrosine kinase inhibitor. In one synthetic route, the related compound 6-iodo-1H-indazole is a key starting material, which is further iodinated to create a di-iodo intermediate. This intermediate then undergoes a series of reactions, including coupling with a thiol-containing fragment, to ultimately form the complex structure of Axitinib. chemicalbook.com

The hydroxyl group at the 6-position also offers a site for modification, such as etherification or esterification, further contributing to the scaffold's utility in building intricate molecular designs. The ability to selectively functionalize both the C7 and C6 positions allows chemists to fine-tune the steric and electronic properties of the final molecules, which is essential for optimizing their biological activity.

Table 1: Key Reactions Utilizing Iodo-Indazole Scaffolds

| Reaction Type | Reagents and Conditions | Purpose |

| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, Base (e.g., Proton Sponge), DMA | Forms a carbon-carbon bond between the indazole ring and a vinyl group. google.com |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Creates a carbon-carbon bond to introduce aryl or heteroaryl groups. |

| Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, DMA | Introduces a nitrile group, a versatile functional group for further transformations. researchgate.net |

Design and Synthesis of Novel Indazole-Based Chemical Libraries

The versatility of this compound makes it an ideal starting point for the construction of chemical libraries—large collections of related but structurally distinct compounds. These libraries are invaluable in drug discovery for screening against biological targets to identify new lead compounds. nih.gov The ability to perform diverse chemical transformations at the iodo and hydroxyl positions allows for the rapid generation of a multitude of indazole derivatives.

In the design of these libraries, the indazole core often acts as a "hinge binder," interacting with key residues in the active sites of enzymes, such as kinases. nih.gov By systematically varying the substituents introduced via cross-coupling reactions at the 7-position and modifying the 6-hydroxyl group, researchers can explore the structure-activity relationships (SAR) of the synthesized compounds. This systematic approach helps in identifying the optimal combination of functional groups that leads to high potency and selectivity for a given biological target. nih.gov

The synthesis of these libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously to expedite the creation of a large number of compounds. The robust nature of the reactions involving the iodo-indazole scaffold makes it well-suited for such high-throughput synthesis campaigns.

Scaffold Hopping and Bioisosteric Replacement Strategies in Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that can mimic the biological activity of a known active compound while possessing different physicochemical properties. niper.gov.innih.gov The indazole ring system is often employed in scaffold hopping strategies due to its ability to act as a bioisostere for other common heterocyclic rings found in bioactive molecules.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov For example, the indazole scaffold might be used to replace a quinazoline (B50416) or benzimidazole (B57391) core in a known inhibitor. nih.gov

In this context, this compound provides a flexible platform for creating novel indazole-based bioisosteres. The iodo and hydroxyl groups can be functionalized to mimic the interactions of the original scaffold with its biological target. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole moiety was identified as a key hinge binder. nih.gov By replacing a quinazoline core with a benzimidazole scaffold and incorporating the indazole fragment, researchers were able to develop potent and selective inhibitors. nih.gov This demonstrates how derivatives of iodo-indazoles can be rationally designed and synthesized to generate new chemical entities with improved therapeutic potential through scaffold hopping and bioisosteric replacement.

Mechanistic Investigations of Biological Interactions of Indazole Derivatives in Vitro Studies

Exploration of Molecular Targets and Pathways

Direct studies identifying the specific molecular targets and pathways modulated by 7-Iodo-1H-indazol-6-ol are not currently available. However, the indazole core is a well-established pharmacophore known to interact with a variety of biological targets.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

The indazole scaffold is a prominent feature in numerous kinase inhibitors. rsc.org For instance, Pazopanib, an anticancer drug, is a multi-kinase inhibitor containing an indazole moiety. nih.gov Indazole derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR), Rho kinase (ROCK), and anaplastic lymphoma kinase (ALK). nih.gov The nature and position of substituents on the indazole ring play a critical role in determining the potency and selectivity of kinase inhibition.

While no specific protease inhibition data exists for this compound, some indazole derivatives have been investigated as potential inhibitors of enzymes like HIV protease. researchgate.net The potential for this compound to act as a protease inhibitor would depend on its ability to fit into the active site of a target protease and interact with key residues.

Receptor Agonism/Antagonism Mechanisms

A structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, which shares the indazol-6-ol core but lacks the 7-iodo substituent, has been identified as a potent and selective serotonin (B10506) 5-HT2 receptor agonist. nih.gov This finding suggests that the indazol-6-ol scaffold has the potential to interact with G-protein coupled receptors (GPCRs). The presence of the iodine atom at the 7-position and the absence of the aminopropyl group at the 1-position in this compound would significantly alter its electronic and steric properties, and thus its affinity and efficacy at the 5-HT2 receptor or other receptors would require direct experimental evaluation.

Structure-Activity Relationship (SAR) Studies for Target Binding and Modulatory Effects

Specific SAR studies for this compound are not documented. However, general SAR principles for indazole derivatives have been established through various research endeavors. For instance, in a series of 1H-indazole derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it was found that the 1H-indazole scaffold is essential for inhibitory activity, and substituents at the 4- and 6-positions significantly influence this activity. nih.gov

Cellular Studies on Biological Responses (e.g., Antiproliferative Activity, Apoptosis Induction in Cell Lines)

There is no published research on the cellular effects of this compound. However, a significant number of indazole derivatives have demonstrated potent antiproliferative and pro-apoptotic activities in various cancer cell lines. rsc.orgnih.govmdpi.com For example, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against human cancer cell lines A2780 (ovarian) and A549 (lung), with IC50 values in the micromolar range. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest. nih.gov Another study reported that an indazole derivative, compound 2f , exhibited potent growth inhibitory activity against several cancer cell lines and promoted apoptosis in 4T1 breast cancer cells. rsc.org

Given the established anticancer potential of the indazole scaffold, it is plausible that this compound could exhibit antiproliferative effects, but this would need to be confirmed through direct experimental testing on various cell lines.

Computational Predictions of Biological Activity and ADMET Properties (Excluding Human Clinical Data)

Specific in silico predictions for the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are not available in the literature. However, computational tools are frequently used to predict the drug-likeness and pharmacokinetic properties of novel compounds. researchgate.net

Generally, such predictions would involve calculating physicochemical properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and assessing them against established guidelines like Lipinski's Rule of Five. The presence of the iodine atom would increase the molecular weight and lipophilicity of the compound. Predictions of metabolic fate would likely involve identifying potential sites of oxidation, glucuronidation of the hydroxyl group, and potential interactions with cytochrome P450 enzymes. Toxicity predictions would assess the likelihood of mutagenicity, carcinogenicity, and other adverse effects based on structural alerts.

Table of Predicted Physicochemical Properties (Hypothetical)

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | ~274.05 g/mol | Yes (< 500) |

| LogP | Moderate to High | Likely Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

Note: The values in this table are estimates and would need to be confirmed by computational modeling.

Emerging Research Directions and Challenges in 7 Iodo 1h Indazol 6 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry is driving innovation in the synthesis of heterocyclic compounds like indazoles. Traditional multi-step syntheses often involve harsh conditions, hazardous reagents, and metal catalysts, leading to significant environmental burdens. For 7-Iodo-1H-indazol-6-ol, future research is focused on developing synthetic pathways that are not only efficient but also environmentally benign.

Key strategies for enhancing the sustainability of indazole synthesis include:

Metal-Free Catalysis: Moving away from heavy metal catalysts (like palladium) reduces cost and toxicity. Recent approaches have utilized hypervalent iodine(III) reagents as inexpensive and metal-free catalysts for intramolecular cyclizations to form heterocyclic structures.

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of a synthesis.

Energy Efficiency: Employing methods like microwave irradiation or ultrasonication can shorten reaction times and reduce energy consumption compared to conventional heating.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, exemplify this principle.

A promising green approach could involve the intramolecular oxidative coupling of precursor molecules, potentially using air as a benign oxidant, which aligns with the principles of sustainable chemistry. The development of a robust, scalable, and green synthesis for this compound and its precursors is a critical first step to unlocking its full potential for further research and application.

Advanced Functionalization Strategies for Diverse Applications

The this compound scaffold is rich with opportunities for advanced functionalization, allowing for the creation of diverse chemical libraries for drug discovery. The existing iodo and hydroxyl groups serve as versatile handles for a variety of chemical transformations.

Table 1: Potential Functionalization Reactions for this compound

| Position | Functional Group | Potential Reactions | Purpose |

| C7 | Iodo (-I) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), cyanation. | Introduction of aryl, alkynyl, alkenyl, and cyano groups to explore structure-activity relationships. |

| C6 | Hydroxyl (-OH) | Etherification, Esterification. | Modification of solubility, introduction of linking groups for conjugates, or probing interactions with biological targets. |

| C3 | C-H Bond | Direct C-H activation/functionalization (e.g., arylation, alkylation, halogenation). | A key position for modifying biological activity; direct functionalization avoids pre-functionalization steps. |

| N1 | N-H Bond | Alkylation, Arylation, Acylation. | Modulation of pharmacokinetic properties and interaction with target proteins. |

Transition metal-catalyzed C–H bond functionalization has emerged as a powerful tool for the late-stage diversification of heterocyclic scaffolds. Applying these methods to the C3 position of this compound would be a highly efficient strategy to generate novel derivatives without the need for lengthy de novo synthesis. For instance, rhodium(III)-catalyzed C-H activation can be used to introduce various substituents, while palladium-catalyzed isocyanide insertion offers a route to complex, fused heterocyclic systems. The ability to selectively modify multiple positions on the scaffold is crucial for systematically exploring its chemical space and optimizing its biological activity.

Integration of Computational Methods for Rational Design and Discovery

Computational, or in silico, methods are indispensable in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening. researchgate.netnih.govspringernature.com For a scaffold like this compound, computational chemistry can guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets.

The rational drug design process typically involves several key computational stages:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) that plays a critical role in a disease.

Pharmacophore Modeling: Defining the essential three-dimensional arrangement of functional groups required for biological activity based on known active ligands. mpg.de

Molecular Docking: Simulating the binding of virtual compounds, derived from the this compound scaffold, into the active site of the target protein. nih.govnih.govresearchgate.net This predicts the binding affinity and orientation of the potential drug candidate.

Virtual Screening: Using docking and other methods to screen large libraries of virtual compounds to identify the most promising candidates for synthesis.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to filter out candidates with poor pharmacokinetic profiles early in the discovery process. biotech-asia.org

Table 2: Key Computational Tools in Drug Design for Indazole Scaffolds

| Computational Method | Application | Outcome |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Ranks potential inhibitors based on binding energy scores. nih.govrsc.org |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. | Creates predictive models to guide the design of more potent compounds. mpg.de |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Provides insights into the stability of binding and key molecular interactions. researchgate.net |

| Pharmacophore Modeling | Identifies common chemical features of active molecules. | Guides the design of novel scaffolds with desired biological activity. mpg.de |

By integrating these computational approaches, researchers can prioritize the synthesis of this compound derivatives that have the highest probability of success, thereby streamlining the drug discovery pipeline.

Unexplored Biological Targets for Indazole Scaffold Derivatization (In Vitro)

The indazole scaffold is present in numerous FDA-approved drugs, particularly protein kinase inhibitors used in cancer therapy. rsc.orgnih.govresearchgate.netrsc.org This established clinical success suggests that derivatives of this compound could be potent modulators of various biological targets. In vitro screening of a library of these derivatives against unexplored or novel targets is a promising research direction.

Potential, relatively unexplored biological targets for this compound derivatives include:

Protein Kinases: While many indazoles target well-known kinases like VEGFR and PDGFR, a vast number of other kinases are implicated in diseases like cancer and inflammation. biotech-asia.orgnih.gov Screening against a broad panel of kinases could identify novel inhibitors for targets such as Discoidin Domain Receptor 2 (DDR2) or Aurora kinases. nih.govnih.gov

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a range of inflammatory diseases. Recently, a novel series of indazole compounds was identified as high-affinity inhibitors of NLRP3 activation, suggesting this is a promising area for exploration. uq.edu.au

Viral Proteases: The SARS-CoV-2 main protease (MPro) has been a major target for antiviral drug development. Thiazolyl-indazole derivatives have been investigated as potential MPro inhibitors, indicating that the core indazole scaffold could be adapted to target viral enzymes. nih.govchemrxiv.org

Bacterial Enzymes: With the rise of antibiotic resistance, there is a critical need for new antibacterial agents. Indazole derivatives have shown antibacterial activity, and screening against essential bacterial enzymes, such as DNA gyrase, could yield new classes of antibiotics. researchgate.netjmchemsci.com

Neurodegenerative Disease Targets: Indazole-containing compounds have been explored for various effects on the central nervous system. Investigating their potential to inhibit targets relevant to neurodegenerative diseases, such as enzymes involved in the formation of amyloid plaques or neurofibrillary tangles, represents a significant opportunity.

In vitro assays, such as enzymatic activity assays, cell proliferation assays, and binding assays, are crucial for the initial evaluation of the biological activity of newly synthesized this compound derivatives against these targets. Promising hits from these screens can then become the starting point for further lead optimization, guided by the computational methods described previously.

Q & A

Q. What are the optimal conditions for synthesizing 7-iodo-1H-indazol-6-ol, and how can reaction yields be improved?

Methodological Answer:

- Synthesis Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for indazole derivatives. Adjusting stoichiometry (e.g., CuI catalyst loading at 10-20 mol%) and solvent systems (e.g., PEG-400:DMF ratios) can enhance yields .

- Workup : Post-reaction purification via flash chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization from hot EtOAc improves purity. Lower yields (e.g., 30-35%) often arise from competing side reactions; inert atmospheres (N₂/Ar) and controlled temperature (RT to 70°C) mitigate decomposition .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Key diagnostic peaks include:

- ¹H NMR : Aromatic protons (δ 7.1–8.6 ppm), hydroxyl protons (δ ~8.6 ppm, broad), and coupling patterns (e.g., J = 8.5–8.7 Hz for adjacent aromatic protons) .

- ¹³C NMR : Iodo-substituted carbons (δ ~98–102 ppm) and indazole backbone carbons (δ 109–135 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., m/z 335.1497–335.1512 for related analogs) .

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

Methodological Answer:

- Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMSO-d6 or DMF) promotes crystal growth.

- SHELX Integration : Use SHELXT for automated space-group determination and SHELXL for refinement, particularly for resolving disordered iodine positions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Methodological Answer:

- Iodine Reactivity : Leverage the iodine substituent for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or nucleophilic substitution. Optimize Pd-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃ ligand) in toluene/EtOH at 80–120°C .

- Protection/Deprotection : Protect the hydroxyl group with acetyl (e.g., Ac₂O) to prevent side reactions during functionalization .

Q. How should researchers address contradictory NMR data in synthetic intermediates of this compound?

Methodological Answer:

Q. What strategies improve the accuracy of X-ray diffraction data refinement for iodine-containing indazoles?

Methodological Answer:

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- TLC/HPLC Monitoring : Track degradation via Rf shifts (e.g., 70:30 EtOAc:hexanes) or retention time changes.

- Accelerated Stability Studies : Expose samples to heat (40–60°C), light, or humidity, then quantify decomposition by NMR or LC-MS .

Q. What computational methods are suitable for predicting the pharmacological activity of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.